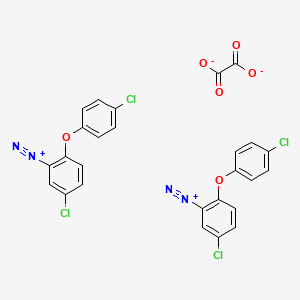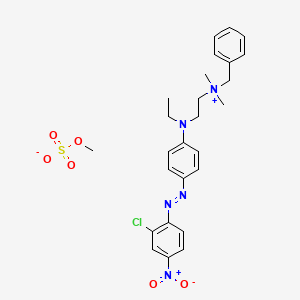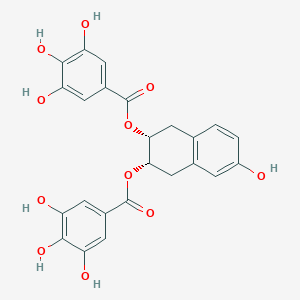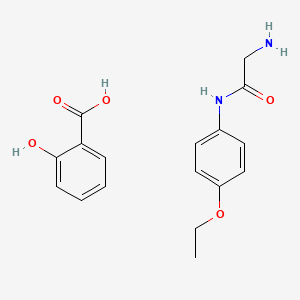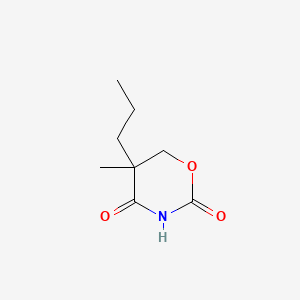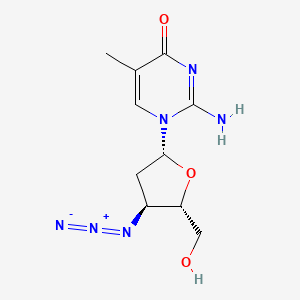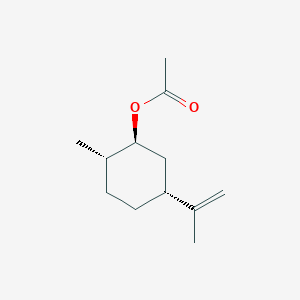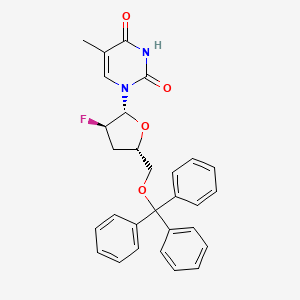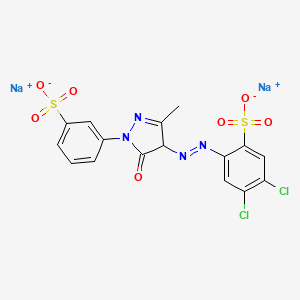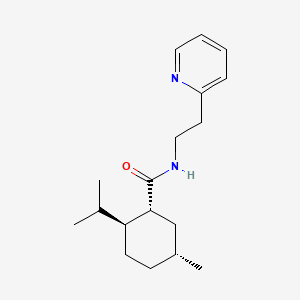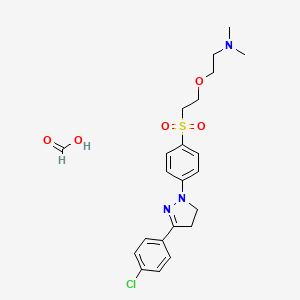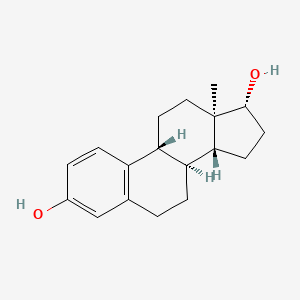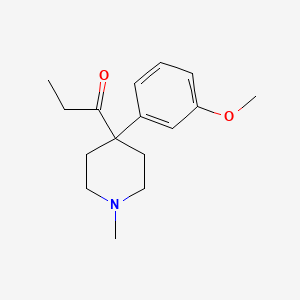
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a piperidinyl ring, and a propanone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone typically involves several steps, including the formation of the piperidinyl ring and the attachment of the methoxyphenyl and propanone groups. One common synthetic route involves the following steps:
Formation of the Piperidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Introduction of the Propanone Moiety: This can be accomplished through a variety of methods, including the use of acylation reactions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-propanone: This compound has a hydroxyl group instead of a piperidinyl ring, which affects its chemical reactivity and biological activity.
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-butanone: This compound has a butanone moiety instead of a propanone moiety, which can influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets in a distinct manner.
Eigenschaften
CAS-Nummer |
79025-11-9 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)16(8-10-17(2)11-9-16)13-6-5-7-14(12-13)19-3/h5-7,12H,4,8-11H2,1-3H3 |
InChI-Schlüssel |
LFOGAHGDLSGJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


